Physicochemical properties of sodium 1-hydroxypropane-1-sulfonate
Physicochemical properties of sodium 1-hydroxypropane-1-sulfonate
This guide provides an in-depth technical analysis of Sodium 1-hydroxypropane-1-sulfonate , a specific aldehyde-bisulfite adduct used in organic synthesis, pharmaceutical purification, and prodrug development.
Technical Whitepaper for Research & Development
Executive Summary
Sodium 1-hydroxypropane-1-sulfonate (CAS: 32792-21-5) is the Type I carbonyl-bisulfite adduct of propionaldehyde. Unlike stable sulfonate salts, this compound exists in a dynamic equilibrium with its free aldehyde and bisulfite precursors. Its utility in drug development lies in this reversibility—serving as a solid-state equivalent of volatile propionaldehyde, a purification "handle" for lipophilic aldehydes, or a water-soluble prodrug moiety. This guide details its thermodynamic stability, spectroscopic signature, and synthesis protocols.
Chemical Identity & Structure
The compound is a white, crystalline, hygroscopic solid. Structurally, it features a tetrahedral carbon bonded to a hydroxyl group, a sulfonate group, an ethyl chain, and a hydrogen atom.
| Property | Data |
| IUPAC Name | Sodium 1-hydroxypropane-1-sulfonate |
| Common Names | Propionaldehyde sodium bisulfite; Sodium 1-hydroxy-1-propanesulfonate |
| CAS Number | 32792-21-5 |
| Molecular Formula | |
| Molecular Weight | 162.14 g/mol |
| Solubility | Highly soluble in water ( |
| Appearance | White crystalline powder |
Thermodynamics & Kinetics: The Equilibrium State
The defining physicochemical feature of sodium 1-hydroxypropane-1-sulfonate is its equilibrium constant (
Dissociation Equilibrium
In aqueous solution, the adduct undergoes reversible dissociation:
Equilibrium Constant (
-
Comparison: This is lower than acetaldehyde (
) but significantly higher than ketones (e.g., acetone ). -
Mechanistic Insight: The stability correlates with the Taft steric parameter (
).[1][2][3][4] The ethyl group of propionaldehyde is slightly more electron-donating and sterically hindering than the methyl group of acetaldehyde, slightly destabilizing the tetrahedral adduct relative to the free carbonyl.
pH-Dependent Stability Profile
The stability is strictly pH-dependent, acting as a "chemical switch":
-
pH < 2 (Strong Acid): Equilibrium shifts towards decomposition. High proton concentration drives the conversion of
to (gas), irreversibly destroying the adduct. -
pH 4–7 (Weak Acid/Neutral): Optimal Stability. The bisulfite ion (
) is the dominant species, favoring adduct formation. -
pH > 9 (Basic): Equilibrium shifts towards dissociation. Hydroxide ions deprotonate the bisulfite to sulfite (
), which is a poorer electrophile for the reverse reaction, or directly abstract the hydroxyl proton, leading to reversion to the free aldehyde.
Visualization: Equilibrium Pathways
Figure 1: The pH-dependent equilibrium landscape of sodium 1-hydroxypropane-1-sulfonate.
Spectroscopic Characterization
Accurate identification requires distinguishing the adduct from free propionaldehyde and residual bisulfite.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |
| C1 | 4.12 – 4.16 | Triplet (t) | ||
| C2 | 1.72 – 1.84 | Multiplet (m) | - | |
| C3 | 0.84 – 0.92 | Triplet (t) |
Note: In the presence of excess free bisulfite, peaks may broaden due to chemical exchange.
Infrared Spectroscopy (FTIR)
-
Stretch: Broad band at
. -
Stretch (Sulfonate): Strong, characteristic bands at
(asymmetric) and (symmetric). -
Absence of Carbonyl: The disappearance of the
stretch ( ) confirms complete conversion.
Experimental Protocols
Synthesis Protocol (High Purity)
This method utilizes the solubility difference between the adduct (water-soluble) and the impurities (organic-soluble) to drive precipitation.
Reagents:
-
Propionaldehyde (
, freshly distilled recommended). -
Sodium Bisulfite (
, technical grade). -
Solvents: Methanol (MeOH), Diethyl Ether.
Workflow:
-
Preparation: Dissolve 10 mmol (
) of Sodium Bisulfite in of distilled water. -
Addition: Dissolve 10 mmol (
) of Propionaldehyde in of Methanol. -
Reaction: Slowly add the aqueous bisulfite solution to the methanolic aldehyde with vigorous stirring.
-
Observation: The solution may warm slightly (exothermic addition).
-
-
Incubation: Stir at Room Temperature (
) for 60 minutes. -
Precipitation:
-
Evaporate the methanol under reduced pressure (Rotavap) until a thick slurry or solid remains.
-
Alternative: Add excess Ethanol or Acetone to force precipitation if oil forms.
-
-
Purification: Wash the resulting white solid with
of Diethyl Ether to remove unreacted aldehyde. -
Drying: Vacuum dry at
for 4 hours.
Purity Analysis: Iodometric Titration
To quantify the "active" aldehyde content (via released bisulfite):
-
Dissolve
of adduct in water. -
Add
starch indicator. -
Titrate with
Iodine solution until a persistent blue color appears.-
Note: This measures free bisulfite. To measure total bisulfite (bound + free), the equilibrium must be shifted. Typically, adding a base (sodium carbonate) releases the bound bisulfite, which can then be titrated, though rapid oxidation requires careful handling. A more robust method is Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) in
.
-
Biological & Pharmaceutical Relevance[5]
Prodrug Applications
Sodium 1-hydroxypropane-1-sulfonate serves as a masked propionaldehyde .
-
Solubility Enhancement: Converts a lipophilic, volatile liquid into a stable, water-soluble solid.
-
Controlled Release: In physiological media (pH 7.4), the equilibrium slowly releases free propionaldehyde. This is utilized in radiosynthesis (e.g., C-11 labeling) where the aldehyde is generated in situ to react with precursors without handling the volatile liquid.
Toxicity Considerations
-
Sulfite Sensitivity: Upon dissociation, the compound releases bisulfite/sulfite. This can trigger allergic reactions in sensitive individuals (asthmatics).
-
Aldehyde Toxicity: Propionaldehyde is a reactive electrophile capable of forming Schiff bases with proteins. The bisulfite adduct mitigates acute contact toxicity but does not eliminate systemic aldehyde exposure.
Visualization: Synthesis & Application Workflow
Figure 2: Step-by-step synthesis and downstream application workflow.
References
-
Guthrie, J. P. (1978). Equilibrium constants for the formation of sulphite addition compounds of aromatic aldehydes. Canadian Journal of Chemistry. Link (Context: General thermodynamic principles of bisulfite adducts).
-
Betterton, E. A., & Hoffmann, M. R. (1988). Aldehyde-bisulfite adducts: Prediction of some of their thermodynamic and kinetic properties. Environmental Science & Technology, 22(12), 1415–1418. Link (Source for Taft correlation and equilibrium constants).
-
Cai, H., et al. (2010). Radiosynthesis of C-Levetiracetam: A Potential Marker for PET Imaging of SV2A Expression. ACS Chemical Neuroscience, 1(4), 286–292. Link (Source for synthesis protocol and NMR data in
). -
Kokesh, F. C., & Hall, R. E. (1975). Equilibrium constant determination for bisulfite addition to aldehydes. Journal of Organic Chemistry, 40(11), 1632–1636. Link (Methodology for
determination).
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties [authors.library.caltech.edu]
- 4. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties [authors.library.caltech.edu]
